7-(Trifluoromethoxy)indolin-2-one
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Overview
Description
7-(Trifluoromethoxy)indolin-2-one is an organic compound belonging to the class of indolines. Indolines are characterized by an indole moiety, which consists of a pyrrolidine ring fused to a benzene ring to form 2,3-dihydroindole
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethoxy)indolin-2-one typically involves the introduction of a trifluoromethoxy group to the indolin-2-one core. One common method is the reaction of indolin-2-one with trifluoromethoxy-containing reagents under specific conditions. For instance, the use of trifluoromethoxybenzene in the presence of a strong base can facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethoxy)indolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxoindolin-2-one derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its chemical properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxoindolin-2-one derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products .
Scientific Research Applications
7-(Trifluoromethoxy)indolin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s derivatives have shown potential as bioactive molecules with various biological activities.
Mechanism of Action
The mechanism of action of 7-(Trifluoromethoxy)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, influencing various biological processes. For example, its derivatives have been shown to interact with protein kinases, affecting cell signaling pathways and potentially leading to therapeutic effects .
Comparison with Similar Compounds
Indolin-2-one: A closely related compound with similar structural features but lacking the trifluoromethoxy group.
5-(Trifluoromethoxy)indolin-2-one: Another derivative with the trifluoromethoxy group at a different position on the indolin-2-one core.
Uniqueness: 7-(Trifluoromethoxy)indolin-2-one is unique due to the specific positioning of the trifluoromethoxy group, which can significantly influence its chemical properties and biological activities. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H6F3NO2 |
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Molecular Weight |
217.14 g/mol |
IUPAC Name |
7-(trifluoromethoxy)-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C9H6F3NO2/c10-9(11,12)15-6-3-1-2-5-4-7(14)13-8(5)6/h1-3H,4H2,(H,13,14) |
InChI Key |
IJFPXNWBANVDDU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC=C2)OC(F)(F)F)NC1=O |
Origin of Product |
United States |
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